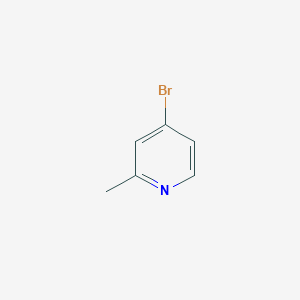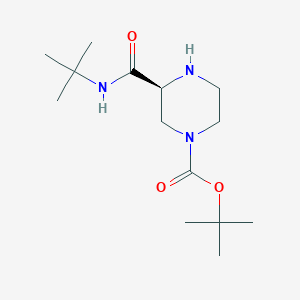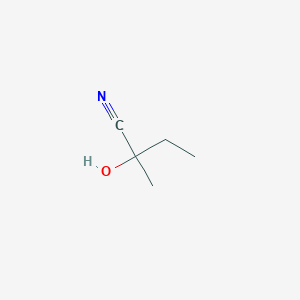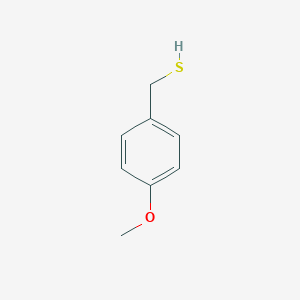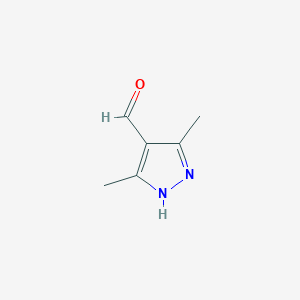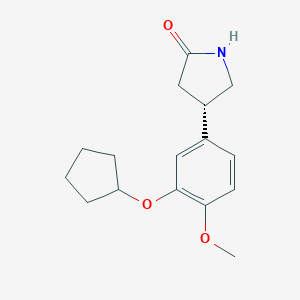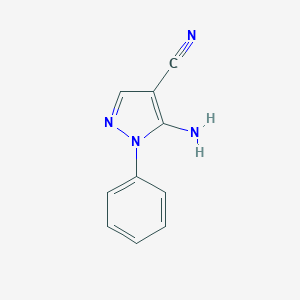
5-乙酰-2-甲基吡啶
概述
描述
Synthesis Analysis
The synthesis of 5-acetyl-2-methylpyridine and related compounds involves several steps, including the acetylation and methylation of pyridine derivatives. A study described the synthesis and crystal structure of 5-acetyl-2'-deoxyuridine, showcasing the complexity and precision required in synthesizing such compounds (Barr et al., 1980). Another approach involves the synthesis of related pyridine derivatives through various chemical transformations, highlighting the versatility and adaptability of synthetic methods in producing 5-acetyl-2-methylpyridine analogues (Ying-qi, 2008).
Molecular Structure Analysis
The molecular structure of 5-acetyl-2-methylpyridine and similar compounds has been studied extensively using techniques such as vibrational spectroscopy, molecular docking, and density functional theory. These studies provide insights into the conformational dynamics, molecular vibrations, and interaction potentials of such molecules (Premkumar et al., 2016).
Chemical Reactions and Properties
5-Acetyl-2-methylpyridine undergoes various chemical reactions, including acetylation, methylation, and complexation with metals. Research has shown the formation of complexes and the reactivity of pyridine derivatives in the presence of metals, illustrating the compound's ability to participate in complex chemical processes (Huo et al., 2011).
科学研究应用
合成方法:研究已经开发出了新的合成方法,用于合成结构类似于5-乙酰-2-甲基吡啶的化合物,例如5-乙酰-3-氰基-6-甲基吡啶-2(1H)-硫醚,这些化合物在有机合成和药理研究中具有潜在应用(Yakunin, Dyachenko, & Litvinov, 2001); (Yakunin, Dyachenko, & Litvinov, 2002)。
DNA相互作用:对于类似吡啶衍生物的N-乙酰氧代谢物的研究显示出不同的对DNA的反应性,这可能有助于理解类似化合物的化学性质(Saris et al., 1995)。
衍生物的合成:研究还集中在合成各种5-酰基-2-烷基吡啶上,展示了生产类似于5-乙酰-2-甲基吡啶的化合物的方法(Kochetkov et al., 1956)。
抗癌潜力:化合物2-乙酰氨基-5-溴-6-甲基吡啶已显示出作为肺癌抑制剂的潜力,表明5-乙酰-2-甲基吡啶的衍生物可能具有类似的应用(Premkumar et al., 2016)。
抗菌活性:新的含有6-甲基吡啶的衍生物,包括与5-乙酰-2-甲基吡啶结构相关的化合物,已经展示出有希望的抗菌活性和抗氧化性能(Shyma et al., 2013)。
维生素B6类似物的合成:涉及2-甲基吡啶衍生物的维生素B6类似物的合成表明在制药领域具有潜在应用(Karpeiskii, Padyukova, & Florent’ev, 1971)。
安全和危害
According to the safety data sheet, 5-Acetyl-2-methylpyridine is toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
作用机制
Pharmacokinetics
, which may influence its bioavailability.
Action Environment
The action of 5-Acetyl-2-methylpyridine can be influenced by environmental factors. For instance, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes
属性
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYOKQFLBSILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067970 | |
| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-methylpyridine | |
CAS RN |
36357-38-7 | |
| Record name | 1-(6-Methyl-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36357-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-6-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036357387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetyl-2-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methylpyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYL-6-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4J36GB7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-acetyl-2-methylpyridine in the context of the presented research?
A1: The research paper [] investigates the antibacterial activity of VOCs produced by certain bacteria. 5-acetyl-2-methylpyridine was identified as one of the major VOCs produced by Bacillus sp. BO53. This bacterium exhibited inhibitory effects against the growth of Pseudomonas aeruginosa and reduced the growth of methicillin-resistant Staphylococcus aureus and Acinetobacter baumanni []. While the specific role of 5-acetyl-2-methylpyridine in this antibacterial activity wasn't individually investigated, its presence as a major VOC suggests it could contribute to the observed effects.
Q2: Are there other studies investigating the antibacterial activity of 5-acetyl-2-methylpyridine?
A2: The research paper states: "This is the first report which describes the antibacterial activity of VOCs emitted by octocoral-associated bacteria" []. Therefore, based on the provided information, the specific antibacterial activity of 5-acetyl-2-methylpyridine, isolated from this source, has not been extensively studied. Further research is needed to understand its individual role and potential as an antibacterial agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


